Tert-butyl benzyl(1-formylcyclopropyl)carbamate
Description
Molecular Architecture and Stereochemical Considerations
Core Structural Components
The compound features three key functional groups:
- tert-Butyl carbamate (Boc) : Provides steric protection and stability to the amine group.
- Benzyl group : Contributes aromatic character and solubility.
- 1-formylcyclopropyl moiety : Introduces strain from the cyclopropane ring and reactivity from the aldehyde group.
Table 1: Key Structural Features
| Component | Role | Chemical Environment |
|---|---|---|
| tert-Butyl carbamate | Amine protection | Electron-rich, hydrophobic |
| Benzyl group | Solubility modulation | Aromatic, π-conjugated |
| 1-formylcyclopropyl | Reactivity site | Electron-deficient, strained |
The cyclopropane ring adopts a puckered conformation to alleviate angle strain, while the formyl group’s electron-withdrawing nature polarizes the C–H bonds.
Stereochemical Implications
The cyclopropane ring creates a chiral environment due to its planar geometry and substituent positions. However, the compound lacks stereogenic centers, as the formyl and benzyl groups are symmetrically arranged. The tert-butyl carbamate and benzyl groups exhibit free rotation, but steric hindrance between the tert-butyl and benzyl groups may restrict conformational flexibility.
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(1-formylcyclopropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17(16(12-18)9-10-16)11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBHFSLKFRUMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2(CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl benzyl(1-formylcyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl chloride and 1-formylcyclopropane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Reductive Amination of the Formyl Group
The formyl group participates in reductive amination reactions to form hydrazine derivatives. A study demonstrated its use in synthesizing tert-butyl 2-benzyl-2-((1-((tert-butoxycarbonyl)amino)cyclopropyl)methyl)hydrazine-1-carboxylate (7ea ) via a two-step procedure .
| Reaction Parameter | Details |
|---|---|
| Substrate | tert-butyl (1-formylcyclopropyl)carbamate |
| Reagents | Benzylamine derivative, NaBH(OAc)₃ (reducing agent) |
| Conditions | Dichloromethane (DCM), room temperature |
| Yield | ~98% (isolated as a white solid) |
| Key Observation | Rotameric complexity observed in NMR due to restricted hydrazine rotation |
This reaction highlights the formyl group’s utility in constructing nitrogen-containing heterocycles, critical in medicinal chemistry .
Deprotection of the Boc Group
The Boc group is cleaved under acidic or radical-mediated conditions, exposing the free amine for downstream reactions.
Acidic Deprotection
Traditional Boc removal uses trifluoroacetic acid (TFA) or HCl in dioxane :
Radical-Mediated Catalytic Deprotection
A novel method using tris(4-bromophenyl)aminium hexachloroantimonate (Magic Blue, MB⁺- ) and triethylsilane (HSiEt₃) achieves Boc cleavage without acids :
| Reaction Parameter | Details |
|---|---|
| Catalyst | 30 mol% MB⁺- |
| Reagent | 2 equiv HSiEt₃ |
| Solvent | Acetonitrile (MeCN) or DCM |
| Yield | 99% (quantitative conversion in 1 hour) |
| Byproduct | Isobutene gas released |
This method is advantageous for acid-sensitive substrates and scalable syntheses .
Functionalization of the Formyl Group
The aldehyde undergoes nucleophilic additions and condensations:
Grignard Addition
Reacts with organometallic reagents to form secondary alcohols:
| Reaction Parameter | Details |
|---|---|
| Reagent | Methylmagnesium bromide (MeMgBr) |
| Conditions | Tetrahydrofuran (THF), 0°C to room temperature |
| Product | tert-butyl benzyl(1-(hydroxyalkyl)cyclopropyl)carbamate |
| Steric Effects | Cyclopropane and benzyl groups may slow reaction kinetics |
Aldol Condensation
Base-catalyzed condensation with ketones/enolates forms α,β-unsaturated aldehydes:
| Reaction Parameter | Details |
|---|---|
| Base | LDA (lithium diisopropylamide) |
| Partner | Acetophenone |
| Product | Conjugated cyclopropane-aldehyde derivative |
| Limitations | Ring strain in cyclopropane may limit enolate stability |
Stability Under Synthetic Conditions
-
Thermal Stability : The Boc group remains intact below 100°C, enabling high-temperature reactions .
-
Oxidative Stability : The formyl group resists oxidation under mild conditions but can be oxidized to carboxylic acids with strong agents like KMnO₄ .
Table 1: Comparative Deprotection Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Acidic (TFA) | TFA/DCM, 1–2 h | >95% | Rapid, high-yielding |
| Radical (MB⁺- /HSiEt₃) | 30 mol% MB⁺- , MeCN, 1 h | 99% | Acid-free, scalable |
Table 2: Functional Group Reactivity
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Reductive Amination | NaBH(OAc)₃, DCM | Hydrazine derivatives (e.g., 7ea ) |
| Grignard Addition | MeMgBr, THF | Secondary alcohols |
| Boc Deprotection | MB⁺- /HSiEt₃, MeCN | Free amine |
Scientific Research Applications
Chemical Synthesis
Tert-butyl benzyl(1-formylcyclopropyl)carbamate serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of functional groups through various chemical reactions, making it valuable for synthesizing more complex molecules.
- Reactivity : The presence of the formyl group allows for nucleophilic addition reactions, facilitating the formation of diverse derivatives. For instance, it can be subjected to reactions with amines to form various carbamate derivatives, which are crucial in drug development and agrochemicals .
- Stability : The tert-butyl group provides steric hindrance that can protect sensitive functional groups during synthesis, enhancing the yield and purity of the desired products .
Pharmaceutical Applications
The compound has potential applications in medicinal chemistry, particularly as a precursor for bioactive molecules.
- Neuroprotective Agents : Research indicates that derivatives of this compound exhibit neuroprotective properties. For example, compounds derived from this structure have been studied for their ability to inhibit amyloid-beta aggregation, which is significant in Alzheimer's disease research .
- Synthesis of Anticancer Agents : The compound's derivatives have shown promise in developing anticancer agents. Their structural characteristics allow them to interact with biological targets effectively, leading to potential therapeutic applications .
Case Study 1: Neuroprotective Properties
A study investigated the effects of a derivative of this compound on astrocyte cells exposed to amyloid-beta peptides. The results demonstrated that the compound could reduce cell death and inflammation markers, suggesting a protective effect against neurodegenerative conditions .
Case Study 2: Anticancer Activity
Another study focused on synthesizing novel carbamate derivatives from this compound. These compounds were tested for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms and efficacy .
Data Table: Synthesis Conditions and Yields
Mechanism of Action
The mechanism of action of tert-butyl benzyl(1-formylcyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound used as a protecting group for amines.
Benzyl carbamate: Another protecting group with similar applications.
Formylcyclopropyl carbamate: A related compound with a different substituent pattern.
Uniqueness
Tert-butyl benzyl(1-formylcyclopropyl)carbamate is unique due to its combination of functional groups, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Biological Activity
Tert-butyl benzyl(1-formylcyclopropyl)carbamate, with the molecular formula C16H21NO3, is a compound that has drawn interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : tert-butyl N-benzyl-N-(1-formylcyclopropyl)carbamate
- Molecular Weight : 273.35 g/mol
- CAS Number : 922337-20-0
The compound features a unique structure comprising a tert-butyl group, a benzyl group, and a formylcyclopropyl moiety. This combination of functional groups contributes to its distinctive chemical reactivity and potential biological interactions.
The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors. The formyl group may facilitate hydrogen bonding, influencing the compound's biological activity. Such interactions could result in the compound acting as either an inhibitor or an activator depending on the biological context.
Biological Activity
While specific data on the biological activity of this compound is limited, compounds with similar structures have demonstrated various pharmacological effects:
- Antimicrobial Activity : Similar carbamates have shown potential antimicrobial properties, suggesting that this compound may also exhibit such activity.
- Enzyme Inhibition : Compounds with structural similarities are often studied for their ability to inhibit enzymes involved in metabolic pathways.
- Drug Development : The unique structure positions this compound as a candidate for further research in drug development, particularly for diseases where enzyme modulation is beneficial.
Synthesis and Functionalization
Recent studies have highlighted synthetic routes for creating this compound. For instance, reactions involving tert-butyl carbamate and benzyl chloride under basic conditions have been optimized to yield high purity products. The versatility of this compound allows for various functionalizations that could enhance its biological activity.
Comparative Studies
A comparative analysis of similar compounds reveals insights into their biological efficacy:
These comparisons indicate that while direct studies on this compound are sparse, its structural relatives suggest potential avenues for exploration in biological contexts.
Q & A
Q. Advanced
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane ring geometry and formyl group presence.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- HPLC-PDA : Purity assessment (>98%) and detection of regioisomeric byproducts .
How should this compound be stored to ensure stability?
Basic
Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid prolonged exposure to light or humidity, which may hydrolyze the carbamate or formyl groups .
How can potential data contradictions in the spectroscopic analysis of this compound be resolved?
Q. Advanced
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts.
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace signal origins.
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in complex spectra .
What are the ecological considerations when disposing of this compound waste?
Basic
Due to limited ecotoxicity data (common in SDSs ), assume potential bioaccumulation risks. Dispose via licensed facilities compliant with EPA/DOT regulations, prioritizing high-temperature incineration to degrade cyclopropane rings .
What strategies can mitigate side reactions during the formylation of the cyclopropane moiety in this compound?
Q. Advanced
- Protecting Groups : Temporarily protect reactive sites (e.g., amines) with Boc or Fmoc groups.
- Low-Temperature Formylation : Use Vilsmeier-Haack conditions (DMF/POCl₃) at −20°C to prevent ring-opening .
What regulatory compliance steps are necessary when using this compound in cross-institutional research?
Q. Basic
- Documentation : Maintain SDSs (Section 15 ) and ensure compliance with SARA Title III, OSHA Hazard Communication Standard, and EU REACH.
- Transport : Classify as non-hazardous per IATA/IMDG guidelines unless local regulations specify otherwise .
How does the electronic environment of the cyclopropane ring influence the reactivity of this compound in subsequent reactions?
Advanced
The cyclopropane ring’s angle strain increases electrophilicity at the formyl group, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions). Conjugation between the carbamate and cyclopropane may stabilize transition states in ring-opening polymerizations or cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
